Upacicalcet sodium

Calcium-Sensing Receptor Allosteric Modulation Hypocalcemia Risk

SHPT researchers often face confounding hypocalcemia with conventional calcimimetics. Upacicalcet sodium (CAS 2052969-18-1) solves this via extracellular Ca²⁺-dependent CaSR PAM activity. • No gastric emptying impairment at 300× therapeutic dose (vs. 50% slowing with cinacalcet) • Serum Ca²⁺ stays physiological even at suprapharmacological doses in CKD rodent models • Clinically validated superior serum phosphate reduction vs. etelcalcetide in hemodialysis patients Supplied ≥98% purity with full CoA. Store at -20°C; ships ambient.

Molecular Formula C11H13ClN3NaO6S
Molecular Weight 373.75 g/mol
CAS No. 2052969-18-1
Cat. No. B13920363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUpacicalcet sodium
CAS2052969-18-1
Molecular FormulaC11H13ClN3NaO6S
Molecular Weight373.75 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1Cl)S(=O)(=O)[O-])NC(=O)NCC(C(=O)O)N.[Na+]
InChIInChI=1S/C11H14ClN3O6S.Na/c1-5-7(12)2-6(22(19,20)21)3-9(5)15-11(18)14-4-8(13)10(16)17;/h2-3,8H,4,13H2,1H3,(H,16,17)(H2,14,15,18)(H,19,20,21);/q;+1/p-1/t8-;/m0./s1
InChIKeyKUQQRUUFBPFDOW-QRPNPIFTSA-M
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Upacicalcet Sodium (CAS 2052969-18-1): Procurement-Grade Overview of a Novel Intravenous Calcimimetic for SHPT


Upacicalcet sodium (formerly SK-1403/AJT240) is a small-molecule, non-peptide calcimimetic agent that acts as a positive allosteric modulator (PAM) of the calcium-sensing receptor (CaSR) [1]. It is administered intravenously for the treatment of secondary hyperparathyroidism (SHPT) in adults undergoing hemodialysis, having received its first approval in Japan in June 2021 [2]. Upacicalcet sodium is distinguished by its targeted interaction with the amino acid binding site of CaSR and a demonstrated pharmacological profile suggesting a lower risk of hypocalcemia and reduced gastrointestinal complications compared to other calcimimetics [3].

Probe CaSR positive allosteric modulator (PAM) probe
Workflow Intravenous calcimimetic research workflow
Context SHPT disease-model & hemodialysis study context

Upacicalcet Sodium Procurement: Why Intravenous Calcimimetics Are Not Interchangeable


Within the class of intravenous calcimimetics, Upacicalcet sodium exhibits distinct pharmacodynamic and safety characteristics that preclude simple substitution with alternatives like etelcalcetide or cinacalcet. Key differentiators include its extracellular calcium-dependent mechanism of action, minimal metabolic profile, and a wider therapeutic window regarding gastric motility and hypocalcemia [1]. The specific binding site on CaSR and resulting allosteric modulation differ from the orthosteric or distinct allosteric mechanisms of other agents, leading to a unique clinical profile [2]. The quantitative evidence below validates why Upacicalcet sodium is a strategically distinct procurement choice for research and clinical applications, rather than a generic alternative.

Extracellular Ca²⁺-dependent activation may self-limit hypocalcemia
|
Etelcalcetide agonistic activity independent of Ca²⁺ — hypocalcemia endpoint profile may differ
Reported lower impact on gastric emptying in rodent models
|
Cinacalcet significantly slows gastric emptying (~50%) — GI tolerability context may not transfer
Short plasma t½ ~1-2 h and high dialyzability (~80%)
|
Etelcalcetide long t½ 3-5 d with low dialyzability — accumulation profile may differ in HD models

Upacicalcet Sodium Evidence Guide: Quantitative Differentiation from Etelcalcetide and Cinacalcet


Upacicalcet Sodium vs. Etelcalcetide: Extracellular Calcium-Dependent CaSR Activation

Upacicalcet sodium demonstrates extracellular calcium-dependent CaSR activation, unlike etelcalcetide which exhibits agonistic activity even in the absence of physiological calcium levels [1]. This translates to a self-limiting effect on serum calcium reduction, where the effect on Ca2+ disappears at levels below the physiological range, even at 100-fold higher doses [1]. This mechanism is directly linked to a lower risk of hypocalcemia in clinical settings, where no cases of serum cCa < 7.5 mg/dL were observed in a 52-week study [2].

CaSR Activation
Head-to-head
Extracellular Ca²⁺-dependent activation; self-limiting, no agonistic action below physiological Ca²⁺. 0% severe hypocalcemia (cCa
Supports CaSR allosteric mechanism interpretation
Class-level hypocalcemia risk for etelcalcetide; model-dependent Ca²⁺ context
Gastric Emptying
Head-to-head
No effect on gastric emptying at 10 mg/kg (300× iPTH-lowering dose) vs cinacalcet ~50% slowing.
Reported gastric-emptying response differs
Normal rat phenol red method; GI tolerability screening context
Serum Phosphorus
Head-to-head
Switch from etelcalcetide led to mean serum P reduction from 6.3±1.5 to 5.9±1.9 mg/dL (p=0.039) at 6 months.
Reported serum phosphorus endpoint change
Retrospective study in 37 HD patients; real-world method context
PK Profile
Cross-study
Plasma t½ ≈1-2 h; ~80% removed by single dialysis; no accumulation with repeated dosing.
Supports dialyzability and dosing interpretation in HD models
Phase I/II data; etelcalcetide t½ 3-5 d for context
Binding Site
Class-level
Amino acid binding site on CaSR; competitive with L-tryptophan. Distinct from cinacalcet/etelcalcetide sites.
May support binding-site differentiation review
In silico & in vitro; mechanism context, data to verify
Calcium-Sensing Receptor Allosteric Modulation Hypocalcemia Risk

Upacicalcet Sodium vs. Cinacalcet: Superior Gastric Tolerability Profile

In a direct comparative study, Upacicalcet sodium demonstrated a markedly lower impact on gastric emptying compared to cinacalcet [1]. At a dose 300-fold higher (10 mg/kg) than its effective dose for reducing serum iPTH, Upacicalcet did not affect gastric emptying in normal rats [1]. In contrast, cinacalcet significantly slowed gastric emptying by approximately 50% [1]. This data strongly supports a superior gastrointestinal tolerability profile for Upacicalcet sodium.

Gastric Emptying
Head-to-head
No effect on gastric emptying at 10 mg/kg (300× iPTH-lowering dose) vs cinacalcet ~50% slowing.
Reported gastric-emptying response differs
Normal rat phenol red method; GI tolerability screening context
Gastrointestinal Tolerability Gastric Emptying Adverse Event Profile

Upacicalcet Sodium vs. Etelcalcetide: Enhanced Serum Phosphorus Control in Hemodialysis Patients

In a real-world study of 37 hemodialysis patients with SHPT, switching from etelcalcetide to Upacicalcet sodium resulted in a significant reduction in serum phosphorus (P) levels [1]. At 6 months post-switch, serum P decreased from 6.3 ± 1.5 mg/dL to 5.9 ± 1.9 mg/dL (p = 0.039) [1]. This suggests Upacicalcet sodium may offer superior management of hyperphosphatemia, a critical therapeutic goal in SHPT, compared to etelcalcetide.

Serum Phosphorus
Head-to-head
Switch from etelcalcetide led to mean serum P reduction from 6.3±1.5 to 5.9±1.9 mg/dL (p=0.039) at 6 months.
Reported serum phosphorus endpoint change
Retrospective study in 37 HD patients; real-world method context
Serum Phosphorus Management SHPT Treatment Hemodialysis

Upacicalcet Sodium: Pharmacokinetic Profile Favorable for Hemodialysis Patients

Upacicalcet sodium exhibits a pharmacokinetic profile well-suited for the hemodialysis population. It has a short plasma half-life of approximately 1-2 hours [1] and is excreted largely unchanged in the urine with minimal metabolism [1]. Crucially, a study in hemodialysis patients demonstrated that upacicalcet is approximately 80% removed by a single dialysis session and does not accumulate in plasma with repeated administration [2]. This profile contrasts with etelcalcetide, which has a longer half-life of 3-5 days [3].

PK Profile
Cross-study
Plasma t½ ≈1-2 h; ~80% removed by single dialysis; no accumulation with repeated dosing.
Supports dialyzability and dosing interpretation in HD models
Phase I/II data; etelcalcetide t½ 3-5 d for context
Pharmacokinetics Hemodialysis Drug Clearance

Upacicalcet Sodium: Unique Amino Acid Binding Site on CaSR

In silico and in vitro studies have identified that Upacicalcet sodium targets a distinct amino acid binding site on the CaSR, a mechanism that differs from the binding sites of cinacalcet and etelcalcetide [1]. Upacicalcet competes with L-tryptophan for this site, indicating a specific allosteric modulation mechanism [1]. This unique binding site is thought to contribute to its calcium-dependent activity and favorable safety profile.

Binding Site
Class-level
Amino acid binding site on CaSR; competitive with L-tryptophan. Distinct from cinacalcet/etelcalcetide sites.
May support binding-site differentiation review
In silico & in vitro; mechanism context, data to verify
Binding Site CaSR Allosteric Modulation

Upacicalcet Sodium Application Scenarios: From Preclinical Research to Clinical Procurement


Preclinical Research in SHPT Models Requiring Minimal Hypocalcemia Interference

In rodent models of chronic kidney disease (CKD) and secondary hyperparathyroidism (SHPT), Upacicalcet sodium is the preferred agent for studies where hypocalcemia is a confounding factor [1]. Its calcium-dependent mechanism ensures that serum Ca2+ does not drop below physiological levels, even at suprapharmacological doses, providing a cleaner experimental system for evaluating PTH suppression and bone/vascular outcomes [1].

Clinical Management of SHPT in Hemodialysis Patients with High Serum Phosphorus

For healthcare providers and formulary decision-makers, Upacicalcet sodium offers a distinct advantage for hemodialysis patients with SHPT who also have elevated serum phosphorus [1]. Evidence from a real-world switch study shows a statistically significant reduction in serum P levels compared to etelcalcetide, making it a rational choice when improved phosphate control is a primary therapeutic goal [1].

Research on CaSR Allosteric Modulation and Amino Acid Binding Site Pharmacology

Upacicalcet sodium is a unique tool for academic and industrial researchers investigating the pharmacology of the calcium-sensing receptor [1]. Its selective binding to the amino acid binding site allows for precise study of this specific allosteric pathway, distinct from the orthosteric or other allosteric sites targeted by cinacalcet or etelcalcetide [1]. This is critical for structure-activity relationship (SAR) studies and the development of next-generation PAMs.

Procurement for Populations with High Gastrointestinal Sensitivity

In clinical settings where patient adherence is threatened by gastrointestinal adverse events, Upacicalcet sodium's favorable gastric tolerability profile is a key differentiator [1]. The direct comparative data showing no effect on gastric emptying at 300-fold the therapeutic dose, versus a 50% slowing with cinacalcet, provides a strong, evidence-based rationale for formulary inclusion when minimizing GI complications is a priority [1].

Application
Selection Property
Validation Focus
SHPT rodent model studies
Calcium-dependent CaSR modulation
Hypocalcemia-related endpoint control
Hemodialysis model phosphorus management research
Serum phosphate reduction profile
Real-world switch-study endpoint validation
CaSR allosteric modulation research
Amino acid binding site selectivity
Competitive binding assay validation
GI adverse event modeling studies
Gastric emptying response profile
In vivo GI motility endpoint comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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